molecular formula C18H21N3O4 B13066111 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-

Cat. No.: B13066111
M. Wt: 343.4 g/mol
InChI Key: HCTLMWSMOQYSON-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Functionalization with Methoxy and Morpholinyl Groups: These groups can be added through various substitution reactions, often involving the use of reagents like methanol and morpholine under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Various substitution reactions can occur at the quinoline core or the functional groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the additional functional groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline N-oxide: An oxidized derivative of quinoline.

The uniqueness of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

6-methoxy-7-(3-morpholin-4-ylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H21N3O4/c1-23-16-9-14-15(20-12-13(11-19)18(14)22)10-17(16)25-6-2-3-21-4-7-24-8-5-21/h9-10,12H,2-8H2,1H3,(H,20,22)

InChI Key

HCTLMWSMOQYSON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCN3CCOCC3

Origin of Product

United States

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